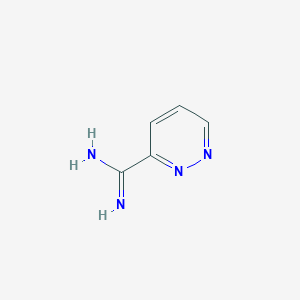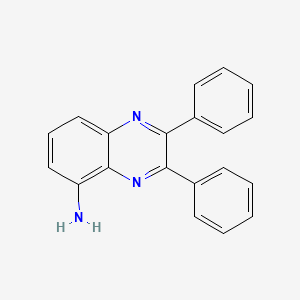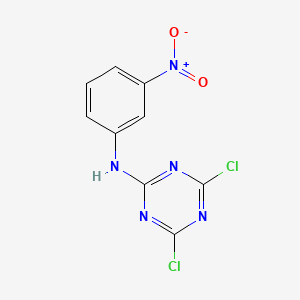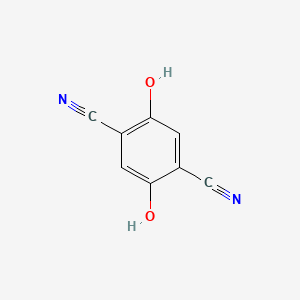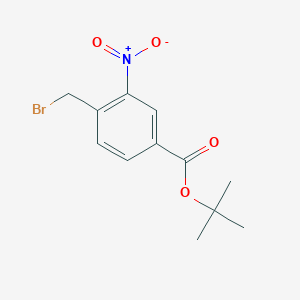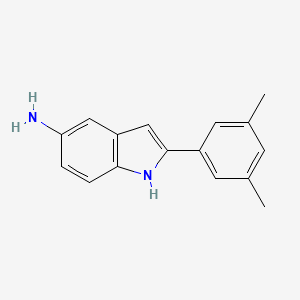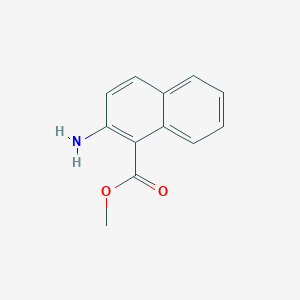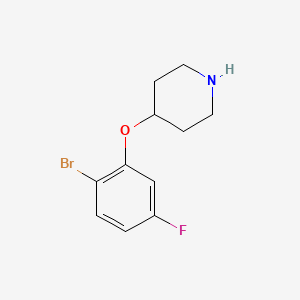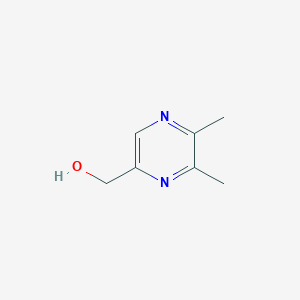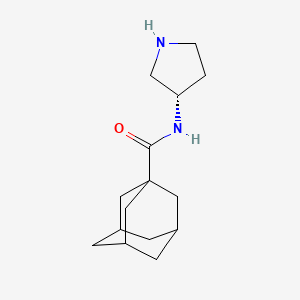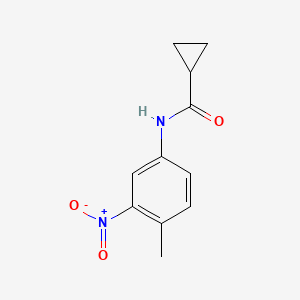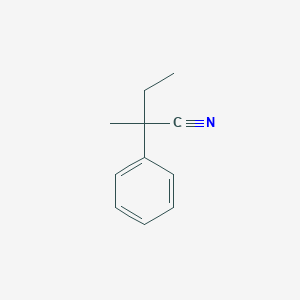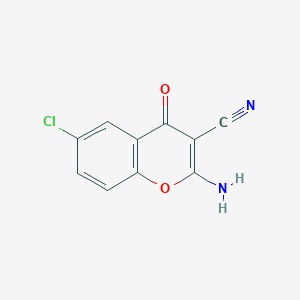
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, an oxo group at the 4-position, and a carbonitrile group at the 3-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) is preferred due to its efficiency and high yield . The reaction conditions often involve the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, such as pyrazoles, when reacted with hydrazine or phenylhydrazine.
Condensation Reactions: The carbonitrile group can participate in condensation reactions with amines or alcohols to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Common solvents include ethanol, water, and dimethyl sulfoxide (DMSO).
Major Products Formed
Substituted Benzopyrans: Products formed by substitution reactions at the 6-position.
Fused Ring Systems: Products formed by cyclization reactions, such as pyrazoles and pyrazolines.
Schiff Bases: Products formed by condensation reactions with amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the chloro group at the 6-position, which may affect its biological activity and reactivity.
6-chloro-4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the amino group at the 2-position, which may influence its interactions with biological targets.
2-amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde: Contains a formyl group instead of a carbonitrile group, which may alter its chemical reactivity and biological properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
58778-43-1 |
|---|---|
分子式 |
C10H5ClN2O2 |
分子量 |
220.61 g/mol |
IUPAC 名称 |
2-amino-6-chloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(13)15-8/h1-3H,13H2 |
InChI 键 |
MGYCOCCMDAHNDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)

